molecular formula C10H14N2O4S B2797069 Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate CAS No. 1820665-22-2

Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate

Cat. No.: B2797069
CAS No.: 1820665-22-2
M. Wt: 258.29
InChI Key: NKUMVHZHEGMRKP-UHFFFAOYSA-N
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Description

Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate (CAS 1820665-22-2) is a high-purity chemical compound supplied for research applications. With a molecular formula of C10H14N2O4S and a molecular weight of 258.29 g/mol, this compound belongs to the class of pyridine carboxylate derivatives, which are prominent scaffolds in modern medicinal chemistry . The structure incorporates a dimethylsulfamoyl group and an ethyl ester, making it a valuable building block for the synthesis of more complex molecules. Pyridine carboxylic acid derivatives are exceptionally versatile in drug discovery due to the electron-deficient nature of the pyridine ring, which facilitates π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity . Furthermore, the carboxylic ester group can be readily modified, contributing to structural diversity and allowing for the fine-tuning of physicochemical properties . Researchers utilize such compounds primarily as key intermediates in the development of potent enzyme inhibitors. The pyridine core is the second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals, underscoring its fundamental importance in the design of new therapeutic agents . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-4-16-10(13)8-5-6-9(11-7-8)17(14,15)12(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUMVHZHEGMRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with dimethylsulfamide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate has been studied for its potential as a pharmacological agent. The compound's structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. For instance, derivatives of sulfamoyl compounds have shown significant activity against several enzymes implicated in disease processes, including carbonic anhydrases and proteases, which are crucial targets in cancer therapy and other conditions .

Enzyme Inhibition Studies
Research has demonstrated that compounds with a sulfamoyl moiety exhibit potent inhibition against several enzymes. This compound may function similarly, potentially acting as an inhibitor for enzymes such as matrix metalloproteinases and carbonic anhydrases. These enzymes are often overexpressed in cancerous tissues, making their inhibitors valuable in cancer treatment strategies .

Case Study 1: Inhibition of Carbonic Anhydrase

A study exploring the inhibition profiles of sulfamide derivatives revealed that compounds similar to this compound displayed low nanomolar affinity for carbonic anhydrases. This suggests that modifications to the sulfamide structure can enhance binding affinity and selectivity towards specific enzyme isoforms, which could lead to the development of targeted cancer therapies .

Case Study 2: Antiviral Applications

In the context of antiviral research, sulfamide derivatives have been investigated for their ability to inhibit HIV protease and other viral enzymes. This compound's structural characteristics may allow it to serve as a scaffold for designing novel antiviral agents that can effectively target viral replication mechanisms .

Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with metal ions in enzyme active sites. The sulfamide group can coordinate with metal ions, thereby inhibiting enzyme activity through competitive or non-competitive mechanisms .

Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology; it may also find applications in treating metabolic disorders where enzyme regulation is critical. For example, inhibitors targeting carbonic anhydrases are being explored for their role in managing conditions such as glaucoma and obesity .

Mechanism of Action

The mechanism of action of ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a broader class of pyridine-3-carboxylate derivatives, which often exhibit diverse biological activities depending on substituents at positions 2, 4, 5, and 6. Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Ethyl 6-(Dimethylsulfamoyl)Pyridine-3-Carboxylate with Analogs
Compound Name (Substituents) Molecular Formula Molecular Weight Key Functional Groups Reported Biological Activity/Applications References
This compound C₁₀H₁₄N₂O₄S 258.28 Dimethylsulfamoyl (-SO₂N(CH₃)₂) at C6 None reported
HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) C₁₅H₁₄N₄O₄S 346.36 Imidazopyridine core, phenylsulfonamido group PI3Kα inhibitor (anticancer)
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₁₈H₁₇F₅N₂O₃S 428.39 Perfluorobenzamido, thienopyridine core Antitubercular (MIC = 0.23 μM)
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate C₁₁H₁₀BrN₂O₃ 313.12 Bromo, methoxy groups HIV-1 reverse transcriptase inhibition
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate C₁₁H₉F₃N₂O₂ 258.20 Trifluoromethyl (-CF₃) at C6 Unknown (commercially available reagent)

Key Differences in Reactivity and Bioactivity

Electronic Effects: The dimethylsulfamoyl group in the target compound is a strong electron-withdrawing group (EWG), which may reduce nucleophilic aromatic substitution reactivity compared to analogs with electron-donating groups (e.g., methoxy in ).

Biological Activity: Analogs with sulfonamido (HS-173 ) or perfluorobenzamido groups () demonstrate targeted kinase or antitubercular activity, respectively.

Solubility and Pharmacokinetics :

  • The trifluoromethyl group in increases lipophilicity, whereas the dimethylsulfamoyl group in the target compound may enhance solubility due to its polar nature.

Pharmacological Potential and Limitations

  • The dimethylsulfamoyl group is structurally analogous to sulfonamide drugs, hinting at possible antimicrobial or diuretic applications. However, the lack of bioactivity data for the target compound limits direct comparisons.
  • In contrast, HS-173’s imidazopyridine core and sulfonamido group are critical for PI3Kα inhibition , while the antitubercular activity of the compound relies on its thienopyridine scaffold and perfluoroaromatic substituents .

Biological Activity

Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate is a compound notable for its potential in medicinal chemistry, particularly due to its unique structural features that confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

This compound features a pyridine ring substituted at the 6-position with a dimethylsulfamoyl group and at the 3-position with an ethyl carboxylate. This structure allows for diverse interactions within biological systems, making it a valuable scaffold for drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its reactivity is primarily due to the presence of the carboxylate and sulfamoyl functional groups, which facilitate interactions with target proteins.

Key Biological Activities

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
PRMT InhibitionInhibits methylation in cancer cells
Antimicrobial ActivityPotential against various pathogens
Anti-inflammatory ModulationModulates inflammatory pathways

Case Study: PRMT5 Inhibition

A significant study focused on the inhibition of PRMT5 by this compound highlighted its role in reducing substrate methylation in MTAP-deleted cancer cells. The study utilized a high-throughput screening approach to identify this compound as a promising lead in targeting PRMT5, demonstrating an IC50 value that indicates effective inhibition within cellular models .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that variations in substituents significantly influence biological activity. For instance, compounds with similar sulfamoyl groups but different alkyl substitutions often exhibit differing potencies against specific targets. This underscores the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Methodology :
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., CYP450 assays). Poor oral bioavailability may explain in vivo inefficacy despite in vitro potency.
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. Tables

Property Method/Technique Typical Results Reference
Crystal SystemX-ray diffraction (SHELXL refinement)Triclinic, P1, a = 7.1565 Å, α = 85.7°
Synthetic Yield OptimizationSulfamoylation with DMAP catalysis76–85% yield
Biological Activity (PI3Kα)Fluorescence-based kinase assayIC₅₀ = 0.5–2.0 µM (derivatives)

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